molecular formula C14H15NOS B14432666 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one CAS No. 80419-43-8

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one

Katalognummer: B14432666
CAS-Nummer: 80419-43-8
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: USEAUJYPNHITIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one typically involves the condensation of 3-methylbenzothiazolium salts with cyclohexanone under basic conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclopentan-1-one
  • 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cycloheptan-1-one

Uniqueness

2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexan-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its cyclohexanone moiety may provide different steric and electronic properties, influencing its interactions with molecular targets.

Eigenschaften

CAS-Nummer

80419-43-8

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

2-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexan-1-one

InChI

InChI=1S/C14H15NOS/c1-15-11-7-3-5-9-13(11)17-14(15)10-6-2-4-8-12(10)16/h3,5,7,9H,2,4,6,8H2,1H3

InChI-Schlüssel

USEAUJYPNHITIS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2SC1=C3CCCCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.